molecular formula C19H17N3O3 B284272 5-(4-Methoxyanilino)-2-[(3-methylphenoxy)methyl]-4-oxazolecarbonitrile

5-(4-Methoxyanilino)-2-[(3-methylphenoxy)methyl]-4-oxazolecarbonitrile

Cat. No. B284272
M. Wt: 335.4 g/mol
InChI Key: VAUQZYVHGDOEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxyanilino)-2-[(3-methylphenoxy)methyl]-4-oxazolecarbonitrile, also known as XMD8-92, is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a critical role in cell proliferation, differentiation, and apoptosis, and is involved in the development of various types of cancer. XMD8-92 has been extensively studied for its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Antimicrobial Activities

A study explored the synthesis of triazole derivatives, including compounds similar to 5-(4-Methoxyanilino)-2-[(3-methylphenoxy)methyl]-4-oxazolecarbonitrile, and their antimicrobial activities. Some of these derivatives demonstrated good or moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

HIV-1 Inhibition

A different study focused on the synthesis of triazenopyrazole derivatives as potential inhibitors of HIV-1. This research indicates the potential of similar compounds in antiviral therapies (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Corrosion Inhibition

Research on pyranopyrazole derivatives, closely related to the compound , found applications in corrosion inhibition for mild steel in acidic solutions. These studies suggest the potential utility of similar compounds in industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).

Schiff Base Ligands and Antimicrobial Activity

Studies on imino-4-methoxyphenol thiazole derived Schiff bases, which share structural similarities, explored their antimicrobial activities. The findings highlight the potential of these compounds in fighting bacterial and fungal infections (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Synthesis and Characterization

Research on the synthesis and characterization of similar oxazole derivatives has been conducted, indicating the diverse chemical properties and potential applications of these compounds in various fields (Boulton, Kiss, & Saka, 1988).

properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

5-(4-methoxyanilino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H17N3O3/c1-13-4-3-5-16(10-13)24-12-18-22-17(11-20)19(25-18)21-14-6-8-15(23-2)9-7-14/h3-10,21H,12H2,1-2H3

InChI Key

VAUQZYVHGDOEDQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC2=NC(=C(O2)NC3=CC=C(C=C3)OC)C#N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC(=C(O2)NC3=CC=C(C=C3)OC)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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